molecular formula C24H20F4N6O2 B605713 4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one CAS No. 1825345-52-5

4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one

Cat. No. B605713
M. Wt: 500.4576
InChI Key: NWGMIELHSCQGOG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ0108 is an orally bioavailable, potent PARP1,2,6 inhibitor that potently inhibits centrosome clustering and is suitable for in vivo efficacy and tolerability studies. AZ0108 has been utilized as in vitro tools and in vivo probes to investigate the biological consequences of inhibiting centrosome clustering through PARP enzymes. AZ0108 is more selective in its enzyme inhibition profile and effects on cellular pathways and phenotypes. Specifically, AZ0108 inhibits PARPs 1, 2, and 6 with approximately 100-fold selectivity against PARP3 and TNKS1. Consistent with this lack of potencytowards tankyrase, AZ0108 is not active in a DLD-1 Wnt luciferase reporter assay.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Research into the reactions of similar compounds, such as 1-hydrazinophthalazine, has led to the synthesis of various triazolo and phthalazine derivatives. These syntheses involve interactions with carbonyl compounds, leading to compounds with potential applications in various chemical and biological fields (Shaban et al., 1991).

Anticancer Potential

  • There has been significant research into similar structures for their anticancer potential. For example, the study of 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines revealed promising results against human cancer cells. These compounds, synthesized through a one-pot copper-catalyzed process, demonstrated significant biological responses and low toxicity, with one compound showing strong activity against specific cancer cell lines (Romero et al., 2020).

Anticonvulsant Activity

  • Compounds structurally related to 4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one have been tested for anticonvulsant activity. For instance, substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines showed potent activity against seizures in animal models (Kelley et al., 1995).

Mass Spectrometric Analysis

  • The mass spectra of s-triazolo[4,3-a]pyrazines have been studied, revealing unique fragmentation patterns based on substituents. Such studies are crucial for understanding the structural and electronic properties of these compounds (Potts & Brugel, 1971).

Radiopharmaceuticals

  • Research into similar compounds includes the synthesis of triazolo[4,3-b]pyridazine derivatives labeled with carbon-14 and carbon-13 for potential use in radiopharmaceuticals, especially as anxiolytic agents. This highlights the utility of such compounds in medical imaging and diagnosis (May & Lanzilotti, 1984).

Antimicrobial Activity

  • Some synthesized phthalazine derivatives, including triazolo[3,4-a]phthalazines, have shown antimicrobial activity. This suggests potential applications in developing new antibacterial and antifungal agents (El-Hashash et al., 2012).

properties

CAS RN

1825345-52-5

Product Name

4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one

Molecular Formula

C24H20F4N6O2

Molecular Weight

500.4576

IUPAC Name

(S)-4-((3-(3-(1,1-difluoroethyl)-6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)phenyl)difluoromethyl)phthalazin-1(2H)-one

InChI

InChI=1S/C24H20F4N6O2/c1-13-11-34-18(29-32-22(34)23(2,25)26)12-33(13)21(36)14-6-5-7-15(10-14)24(27,28)19-16-8-3-4-9-17(16)20(35)31-30-19/h3-10,13H,11-12H2,1-2H3,(H,31,35)/t13-/m0/s1

InChI Key

NWGMIELHSCQGOG-ZDUSSCGKSA-N

SMILES

FC(F)(C1=CC=CC(C(N2[C@H](CN3C(C2)=NN=C3C(F)(C)F)C)=O)=C1)C4=NNC(C5=CC=CC=C54)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ0108;  AZ-0108;  AZ 0108.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one
Reactant of Route 2
Reactant of Route 2
4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one
Reactant of Route 3
Reactant of Route 3
4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one
Reactant of Route 4
4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one
Reactant of Route 5
Reactant of Route 5
4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one
Reactant of Route 6
Reactant of Route 6
4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one

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